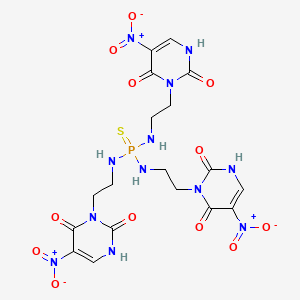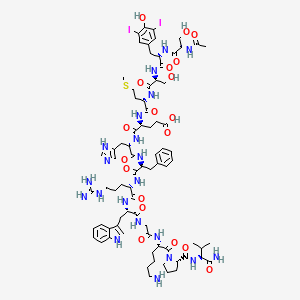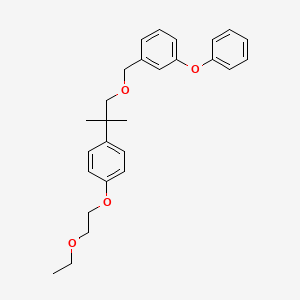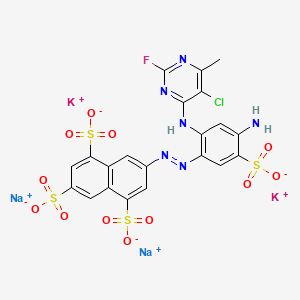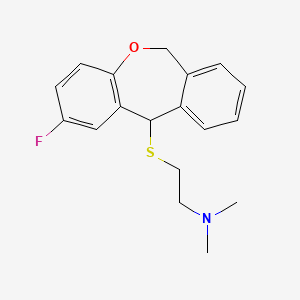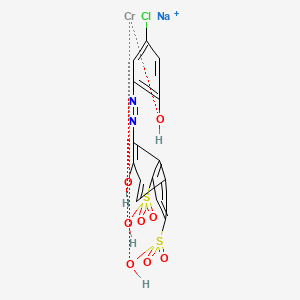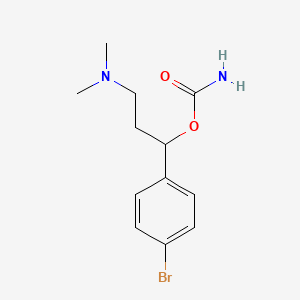
p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester): is a chemical compound with a complex structure that includes a bromine atom, a dimethylamino group, and a benzyl alcohol carbamate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) typically involves multiple steps. One common method includes the bromination of alpha-(2-(dimethylamino)ethyl)benzyl alcohol, followed by the formation of the carbamate ester. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Analyse Des Réactions Chimiques
Types of Reactions
p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) include:
- p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl alcohol
- p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl carbamate
- p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl ester
Uniqueness
The presence of both the bromine atom and the dimethylamino group allows for diverse chemical modifications and interactions .
Propriétés
Numéro CAS |
88384-34-3 |
|---|---|
Formule moléculaire |
C12H17BrN2O2 |
Poids moléculaire |
301.18 g/mol |
Nom IUPAC |
[1-(4-bromophenyl)-3-(dimethylamino)propyl] carbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-15(2)8-7-11(17-12(14)16)9-3-5-10(13)6-4-9/h3-6,11H,7-8H2,1-2H3,(H2,14,16) |
Clé InChI |
MLTRMGWFJUDPMV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(C1=CC=C(C=C1)Br)OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



